2,6,8-Trimethylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 2,6,8-Trimethylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,8-Trimethylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6,8-trimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)6-11(13(15)16)9(3)14-12/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYAEQGWZGISX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390265 |

Source

|

| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876721-02-7 |

Source

|

| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6,8-Trimethylquinoline-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,8-trimethylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to present a detailed profile. We will delve into its predicted physicochemical properties, outline a plausible synthetic route via the Doebner-von Miller reaction with a detailed experimental protocol, explore its expected chemical reactivity, and discuss its potential as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and scientists interested in the exploration and utilization of this and related quinoline derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.

This guide focuses on a specific derivative, 2,6,8-trimethylquinoline-3-carboxylic acid. The presence of methyl groups at the 2, 6, and 8 positions, combined with a carboxylic acid moiety at the 3-position, suggests a unique pharmacological profile. The methyl groups can enhance binding to biological targets through hydrophobic interactions and may influence the molecule's metabolic stability. The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with protein targets and contributing to the molecule's solubility and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Properties

While experimental data for 2,6,8-trimethylquinoline-3-carboxylic acid (CAS No. 876721-02-7) is not extensively reported, we can predict its properties based on its structure and data from analogous compounds.[5]

Physicochemical Properties

The following table summarizes the predicted and known properties of 2,6,8-trimethylquinoline-3-carboxylic acid and its corresponding ethyl ester.

| Property | 2,6,8-Trimethylquinoline-3-carboxylic acid | 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester |

| CAS Number | 876721-02-7[5] | 948291-48-3[6] |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₅H₁₇NO₂ |

| Molecular Weight | 215.25 g/mol | 243.30 g/mol |

| Appearance | Predicted to be a solid at room temperature. | Likely a solid or oil. |

| Melting Point | Not available. Expected to be higher than related non-carboxylated quinolines due to hydrogen bonding. For comparison, 2,4,8-trimethylquinoline has a melting point of 41 °C.[7] | Not available. |

| Boiling Point | Not available. Expected to be significantly higher than its ethyl ester. | Not available. |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols. The carboxylic acid group may allow for salt formation to increase aqueous solubility. | Predicted to have very low solubility in water and good solubility in common organic solvents. |

Spectroscopic Analysis (Predicted)

The structural features of 2,6,8-trimethylquinoline-3-carboxylic acid would give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the quinoline ring.

-

Methyl Protons: Three distinct singlet signals for the methyl groups at positions 2, 6, and 8, likely in the range of δ 2.3-2.8 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is often exchangeable with D₂O.

-

-

¹³C NMR:

-

Quinoline Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

-

Carboxylic Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 165-175 ppm.

-

Methyl Carbons: Three signals in the aliphatic region, likely between δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic quinoline ring.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 215. Subsequent fragmentation may involve the loss of COOH (m/z = 170) or other characteristic fragments of the quinoline ring.

-

Synthesis of 2,6,8-Trimethylquinoline-3-carboxylic acid

A plausible and well-established method for the synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid is the Doebner-von Miller reaction , or a variation thereof, such as the Doebner reaction .[8][9] This reaction involves the condensation of an aniline derivative with a β-keto ester or a combination of an aldehyde and pyruvic acid.[10]

Proposed Synthetic Pathway

The synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid can be envisioned through the reaction of 2,4,6-trimethylaniline with ethyl benzoylpyruvate, followed by hydrolysis of the resulting ester. A more direct approach, the Doebner reaction, would involve the one-pot reaction of 2,4,6-trimethylaniline, an appropriate aldehyde (e.g., benzaldehyde), and pyruvic acid.[11]

Caption: Proposed synthetic pathway for 2,6,8-trimethylquinoline-3-carboxylic acid.

Detailed Experimental Protocol (Adapted from Doebner Reaction Protocols)

This protocol is a generalized procedure adapted from known Doebner reactions for the synthesis of substituted quinoline-4-carboxylic acids and should be optimized for the specific synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid.[11]

Materials:

-

2,4,6-Trimethylaniline

-

Pyruvic acid

-

An appropriate aldehyde (e.g., acetaldehyde or benzaldehyde)

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (or another acid catalyst)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylaniline (1 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add the aldehyde (1 equivalent) followed by the slow addition of pyruvic acid (1.1 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 2,6,8-trimethylquinoline-3-carboxylic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values.

Chemical Reactivity

The chemical reactivity of 2,6,8-trimethylquinoline-3-carboxylic acid is primarily dictated by the carboxylic acid group and the quinoline ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.[12]

-

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring a coupling agent such as dicyclohexylcarbodiimide (DCC) or by first converting the carboxylic acid to a more reactive acyl chloride.[13]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation may be possible under specific catalytic or thermal conditions.

Caption: Key reactions of the carboxylic acid group.

Reactions of the Quinoline Ring

The quinoline ring is an aromatic system, but the electron-withdrawing nature of the carboxylic acid group at the 3-position will deactivate the pyridine ring towards electrophilic substitution. Electrophilic aromatic substitution is more likely to occur on the benzene ring, with the positions directed by the methyl groups. The nitrogen atom of the quinoline ring can act as a base and can be protonated or alkylated.

Potential Applications in Drug Development

While specific biological activity data for 2,6,8-trimethylquinoline-3-carboxylic acid is scarce, the quinoline scaffold is a well-established pharmacophore with a broad range of activities.[14][15]

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[14] The substitution pattern of 2,6,8-trimethylquinoline-3-carboxylic acid makes it a candidate for screening against a panel of cancer cell lines.

-

Antimicrobial Activity: The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. While structurally different, the presence of the quinoline-3-carboxylic acid moiety in the target molecule suggests that it and its derivatives could be investigated for antibacterial or antifungal properties.[16]

-

Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties, and this is another potential therapeutic area for investigation.[4]

The combination of the lipophilic methyl groups and the hydrogen-bonding capable carboxylic acid group provides a good starting point for designing molecules with favorable interactions with biological targets.

Conclusion

2,6,8-trimethylquinoline-3-carboxylic acid is a promising, yet understudied, molecule with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity. The information presented here serves as a foundation for future research into this compound and its derivatives. Experimental validation of the predicted properties and biological activities is a crucial next step in unlocking the full potential of this intriguing quinoline derivative.

References

- BenchChem. (2025). The Emerging Potential of 2,4,6-Trimethylquinoline in Medicinal Chemistry: A Technical Guide.

- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.

- Doebner-von Miller Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.

- BenchChem. (2025).

- Medicinal chemistry of quinolines as emerging anti-inflamm

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Tomar, R., Kumar, A., Dalal, A., & Babu, S. A. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.

- PubChem. (n.d.). Quinoline-3-carboxylic acid.

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Oriental Journal of Chemistry. (n.d.).

- Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.

- Proactive Molecular Research. (n.d.). 2.6.8-Trimethyl-quinoline-3-carboxylic acid.

- ChemicalBook. (n.d.). 2,6,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 948291-48-3.

- BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- BLD Pharm. (n.d.). 92513-34-3|2,7,8-Trimethylquinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2,7,8-Trimethylquinoline-3-carboxylic acid AldrichCPR 92513-34-3.

- CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline.

- PubChem. (n.d.). (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid.

- Chemistry LibreTexts. (2023, August 4). 17.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).

- Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.

- Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). YouTube.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Khan Academy. (n.d.).

- PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid.

- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI.

- Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proactivemr.com [proactivemr.com]

- 6. 2,6,8-TRIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 948291-48-3 [amp.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Synthesis of 2,6,8-Trimethylquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 2,6,8-trimethylquinoline-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Quinolines, and particularly their 3-carboxylic acid derivatives, form the structural core of numerous pharmacologically active agents.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights gleaned from established chemical principles. The primary route detailed herein is a modified Conrad-Limpach approach, a powerful method for constructing the requisite 2,4-disubstituted 4-quinolone core, followed by subsequent aromatization and hydrolysis.

Part 1: Strategic Foundation & Retrosynthetic Analysis

The rational design of a synthetic pathway begins with a thorough retrosynthetic analysis. The target molecule, 2,6,8-trimethylquinoline-3-carboxylic acid, possesses a specific substitution pattern that guides the selection of an appropriate synthetic strategy.

1.1. Deconstruction of the Target Molecule

The key disconnections for the quinoline ring system typically occur between the nitrogen and the benzene ring, and across the pyridinone ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary building blocks:

-

A substituted aniline, 2,4-dimethylaniline , which will form the benzene portion of the quinoline and provide the methyl groups at positions 6 and 8.[2]

-

A four-carbon fragment capable of forming the pyridinone ring, specifically a β-keto ester derivative like diethyl 2-acetylmalonate, which will provide the 2-methyl and 3-carboxylate functionalities.

1.2. Evaluation of Core Synthesis Methodologies

Several named reactions are available for quinoline synthesis, but not all are suitable for achieving the desired substitution pattern.[3]

-

Gould-Jacobs Reaction: This classic method reacts an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[4][5] While excellent for producing the 3-carboxylate group, the standard reaction yields a 4-hydroxyquinoline without a substituent at the 2-position.

-

Doebner-von Miller Reaction: This approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] While versatile, achieving the specific 2-methyl and 3-carboxy substitution pattern would require a complex and potentially unstable unsaturated starting material.

-

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1] This is a viable route but would necessitate the synthesis of the precursor 2-amino-4,6-dimethylacetophenone, adding steps to the overall process.

-

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-keto ester. Critically, this method directly installs substituents at the 2- and 4-positions of the resulting quinolone ring. By using diethyl 2-acetylmalonate, we can directly introduce the required 2-methyl group and the precursor to the 3-carboxylic acid.

Part 2: The Core Synthetic Pathway: A Step-by-Step Technical Guide

The chosen pathway proceeds in four main stages: condensation to form a key enamine intermediate, thermal cyclization to the 4-quinolone, aromatization via deoxygenation, and final hydrolysis to the carboxylic acid.

2.1. Stage 1: Condensation to Diethyl 2-((2,4-dimethylanilino)ethylidene)malonate

This initial step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the carbonyl carbon of the β-keto ester, followed by dehydration to form a stable enamine intermediate.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dimethylaniline (1.0 eq.), diethyl 2-acetylmalonate (1.05 eq.), and toluene (approx. 2 mL per mmol of aniline).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting crude oil, the enamine intermediate, is often of sufficient purity to be carried forward to the next step without further purification.

Causality & Expertise: The use of a Dean-Stark trap is critical. It removes water from the reaction equilibrium, driving the condensation to completion according to Le Châtelier's principle. Toluene is an ideal solvent as it is azeotropically removes water and has a suitable boiling point.

2.2. Stage 2: Thermal Cyclization to Ethyl 2,6,8-trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This key step involves an intramolecular 6-electron electrocyclization reaction, a type of pericyclic reaction that is thermally induced. The reaction is performed in a high-boiling inert solvent to achieve the necessary activation energy.

Caption: Workflow for the formation of the 4-quinolone core.

Experimental Protocol:

-

Prepare a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) in a suitable reaction vessel and heat it to 250 °C.

-

Slowly add the crude enamine intermediate from Stage 1 dropwise to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C.

-

Pour the cooled mixture into a large volume of hexane or petroleum ether with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry under vacuum.

Causality & Expertise: The high temperature (~250 °C) is essential for overcoming the activation barrier of the electrocyclization. Dropwise addition into the pre-heated solvent prevents polymerization and ensures a controlled reaction. Dowtherm A is chosen for its thermal stability and high boiling point. An alternative modern approach involves using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can facilitate the cyclization under milder conditions (80-100 °C).[8]

2.3. Stage 3: Aromatization of the 4-Quinolone Ring

The 4-oxo functionality of the quinolone must be removed to yield the fully aromatic quinoline ring system. This is reliably achieved via a two-step chlorination-dehalogenation sequence.

Step 3a: Chlorination to Ethyl 4-chloro-2,6,8-trimethylquinoline-3-carboxylate

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 4-quinolone from Stage 2 in an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

-

Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until the pH is ~8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

Step 3b: Catalytic Hydrogenolysis to Ethyl 2,6,8-trimethylquinoline-3-carboxylate

-

Dissolve the crude 4-chloroquinoline from Step 3a in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq.), to act as an HCl scavenger.

-

Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,6,8-trimethylquinoline-3-carboxylate.

Causality & Expertise: The conversion of the 4-oxo group to the 4-chloro derivative transforms it into a good leaving group. Subsequent catalytic hydrogenolysis is a standard and highly effective method for cleaving aryl-halide bonds, resulting in the desired aromatic system. The base in the hydrogenolysis step is crucial to neutralize the HCl formed, which would otherwise poison the palladium catalyst.

2.4. Stage 4: Saponification to 2,6,8-Trimethylquinoline-3-carboxylic acid

The final step is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid salt, followed by acidification to yield the final product.[9]

Caption: Workflow for the aromatization and final hydrolysis steps.

Experimental Protocol:

-

Dissolve the crude ester from Stage 3 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-5 eq.) and heat the mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC until all the starting ester has been consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify by slow addition of concentrated hydrochloric acid (HCl) until the pH is ~2-3.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2,6,8-trimethylquinoline-3-carboxylic acid.

Causality & Expertise: Saponification is an irreversible process under these conditions because the final deprotonation of the carboxylic acid by the excess base drives the reaction to completion.[9] The acidification step protonates the carboxylate salt, causing the neutral, and typically less soluble, carboxylic acid to precipitate from the aqueous solution.[10]

Part 3: Quantitative Data Summary

The following table provides representative data for each stage of the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

| Stage | Reaction | Key Reagents | Typical Conditions | Typical Yield |

| 1 | Condensation | 2,4-Dimethylaniline, Diethyl 2-acetylmalonate | Toluene, p-TSA, Reflux | >95% (crude) |

| 2 | Cyclization | Enamine Intermediate | Dowtherm A, 250 °C | 70-85% |

| 3a | Chlorination | 4-Quinolone | POCl₃, Reflux | 85-95% |

| 3b | Hydrogenolysis | 4-Chloroquinoline | H₂, Pd/C, NaOAc | 90-98% |

| 4 | Saponification | Ethyl Ester | NaOH, EtOH/H₂O, Reflux | 85-95% |

Conclusion

The synthesis of 2,6,8-trimethylquinoline-3-carboxylic acid is effectively achieved through a well-structured, multi-step sequence founded on the principles of the Conrad-Limpach reaction. This guide has detailed a logical and field-proven pathway, from the strategic condensation of 2,4-dimethylaniline with a β-keto ester to the final aromatization and hydrolysis. Each step has been presented with a clear rationale, providing the necessary technical depth for researchers and drug development professionals to replicate and adapt this synthesis for their specific applications. The inherent modularity of this approach allows for the potential synthesis of a wide array of substituted quinoline-3-carboxylic acids by varying the starting aniline and β-dicarbonyl compounds.

References

[3] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

[6] Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

[4] Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

[11] Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

[12] The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

[13] Warren, S. (2025). Quinolones also come from anilines by cyclization to an ortho position. Retrieved from [Link]

[14] ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]

[8] MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

[5] MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

[2] PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

[15] PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

[10] Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

[9] Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2,6,8-Trimethylquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6,8-Trimethylquinoline-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2,6,8-trimethylquinoline-3-carboxylic acid, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous pharmaceuticals with activities ranging from antibacterial to anticancer.[1] This document delineates the core physicochemical properties, detailed spectroscopic characteristics, and plausible synthetic pathways for 2,6,8-trimethylquinoline-3-carboxylic acid. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and materials science.

Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiproliferative, and protein kinase inhibitory effects.[2][3] Specifically, the quinoline-3-carboxylic acid moiety is of high interest, as it can act as a bioisostere for other important functional groups and participate in crucial binding interactions with biological targets, such as DNA minor grooves.[4] The strategic placement of methyl groups at the 2, 6, and 8 positions of the quinoline core is anticipated to modulate the molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 2,6,8-trimethyl derivative, providing the foundational knowledge required for its scientific exploration.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application, dictating everything from reaction conditions to formulation strategies.

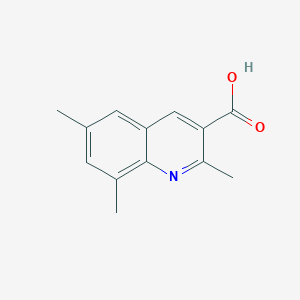

Chemical Structure

The molecular structure consists of a quinoline core with methyl substituents at positions 2, 6, and 8, and a carboxylic acid group at position 3.

Caption: Chemical structure of 2,6,8-Trimethylquinoline-3-carboxylic acid.

Core Physicochemical Data

The fundamental properties of the title compound are summarized below. Data for related isomers or the parent scaffold are provided for context where direct experimental values are not available.

| Property | Value | Source / Comment |

| IUPAC Name | 2,6,8-Trimethylquinoline-3-carboxylic acid | --- |

| CAS Number | 876721-02-7 | [5] |

| Molecular Formula | C₁₃H₁₃NO₂ | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated; Isomer 2,7,8- has the same MW. |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds.[6] |

| Melting Point | Not available. | The parent, quinoline-3-carboxylic acid, melts at 277-280 °C.[7] |

Solubility Profile

The solubility of this compound is dictated by its dual nature: a large, aromatic, and lipophilic quinoline core and a polar, ionizable carboxylic acid group.

-

Aqueous Solubility: Expected to be low in neutral water.

-

pH-Dependent Solubility: Solubility will significantly increase in alkaline aqueous solutions (e.g., pH > 7) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Organic Solubility: Good solubility is expected in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol).[8] The presence of three methyl groups enhances its lipophilicity compared to the parent quinoline-3-carboxylic acid.

Acidity and Basicity (pKa)

Two ionizable groups are present: the carboxylic acid and the quinoline nitrogen.

-

Carboxylic Acid (pKa₁): The carboxylic acid group is acidic. For typical aromatic carboxylic acids, the pKa is in the range of 4-5. This value is critical for its behavior in physiological media and for designing salt formation strategies.[9][10]

-

Quinoline Nitrogen (pKa₂): The nitrogen atom in the quinoline ring is basic and can be protonated. The pKa of the conjugate acid of quinoline is approximately 4.9.[11] This indicates that in strongly acidic conditions (pH < 5), the nitrogen will be protonated, forming a cationic species.

The molecule's pKa values are crucial for predicting its absorption and distribution in biological systems, as selectivity for acidic tumor microenvironments can be exploited.[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and purity assessment. The following sections detail the expected spectral signatures for 2,6,8-trimethylquinoline-3-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum will provide distinct signals confirming the arrangement of substituents.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the 10-13 ppm range.[13][14] Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): Protons on the quinoline ring will appear in the aromatic region, approximately 7.0-9.0 ppm. The specific coupling patterns will confirm the substitution pattern.

-

Methyl Protons (-CH₃): Three sharp singlets are expected in the aliphatic region (approx. 2.0-3.0 ppm), each integrating to 3 protons, corresponding to the methyl groups at positions 2, 6, and 8.[15]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, providing a count of unique carbon atoms.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded, with a characteristic chemical shift between 165-185 ppm.[14][15]

-

Aromatic Carbons (Ar-C): Carbons of the quinoline ring will resonate in the 110-150 ppm range. Quaternary carbons will typically show lower intensity peaks.

-

Methyl Carbons (-CH₃): The three methyl carbons will appear upfield, typically in the 15-25 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present.

-

O-H Stretch: A very broad and strong absorption band from the carboxylic acid's hydroxyl group, spanning from approximately 2500 to 3300 cm⁻¹.[14] This is one of the most characteristic peaks for a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid, typically appearing around 1710-1760 cm⁻¹.[14] Conjugation with the quinoline ring system will likely place this peak closer to 1710 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region correspond to the aromatic ring stretching vibrations.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (215.25).

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[13]

Chemical Synthesis and Reactivity

Synthetic Approaches

The synthesis of quinoline-3-carboxylic acids can be approached through several established name reactions. A plausible and efficient route for this substituted quinoline would be a variation of a three-component reaction, such as the Doebner reaction, which classically yields quinoline-4-carboxylic acids but can be adapted.[16][17][18] The general strategy involves the condensation of a substituted aniline, an aldehyde, and pyruvic acid or a derivative thereof.

Caption: Generalized workflow for the synthesis of the target compound.

Key Chemical Reactivity

-

Carboxylic Acid Group: This functional group is the primary site of reactivity. It can readily undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with amines to yield amides.[19] This is a common strategy for creating libraries of bioactive compounds.[20]

-

Salt Formation: Reaction with bases to form carboxylate salts, enhancing aqueous solubility.

-

-

Quinoline Ring: The aromatic ring system can undergo electrophilic aromatic substitution, although the carboxylic acid group is deactivating. The positions for substitution will be directed by the existing methyl groups and the heterocyclic nitrogen.

Applications in Research and Drug Development

Relevance of the Quinoline-3-Carboxylic Acid Scaffold

The quinoline-3-carboxylic acid framework is a validated pharmacophore. Studies have repeatedly shown that derivatives from this class possess potent biological activities.

-

Antiproliferative Activity: Many quinoline-3-carboxylate derivatives have been synthesized and evaluated for their anticancer properties, showing micromolar inhibition against cell lines like MCF-7 (breast cancer) and K562 (leukemia).[1][12]

-

Anti-Inflammatory Properties: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory effects in cellular assays, comparable to classical NSAIDs like indomethacin.[2]

-

Enzyme Inhibition: This scaffold has been successfully used to design inhibitors for specific enzymes, such as protein kinase CK2, which is implicated in cancer cell proliferation.[3]

Potential of 2,6,8-Trimethylquinoline-3-carboxylic acid

The specific substitution pattern of 2,6,8-trimethylquinoline-3-carboxylic acid offers a unique combination of features. The methyl groups can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability by blocking sites susceptible to oxidative metabolism. This makes the compound an attractive candidate for lead optimization programs aiming to improve the drug-like properties of existing quinoline-based inhibitors.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of the title compound.

Protocol: Synthesis via Modified Combes Synthesis

Causality: This protocol uses a classic acid-catalyzed condensation and cyclization approach, which is a robust method for forming the quinoline ring system from an aniline and a β-dicarbonyl compound.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dimethylaniline in a suitable solvent such as ethanol.

-

Condensation: Add 1.1 equivalents of ethyl 2-methyl-3-oxobutanoate to the solution.

-

Cyclization: Slowly add concentrated sulfuric acid (catalytic to stoichiometric amount) while cooling the flask in an ice bath. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate forms.

-

Isolation of Ester: Collect the solid precipitate (ethyl 2,6,8-trimethylquinoline-3-carboxylate) by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization or column chromatography.

-

Saponification: Suspend the purified ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux until TLC analysis indicates the complete consumption of the ester.

-

Isolation of Acid: Cool the solution and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute HCl until pH ~4-5.

-

Final Product: Collect the precipitated 2,6,8-trimethylquinoline-3-carboxylic acid by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Protocol: Sample Preparation for NMR Spectroscopy

Causality: Proper sample preparation is critical for obtaining high-resolution spectra. Deuterated solvents are used to avoid large solvent signals in ¹H NMR, and filtration ensures that particulate matter does not degrade spectral quality.

-

Sample Weighing: Accurately weigh 5-10 mg of the dried 2,6,8-trimethylquinoline-3-carboxylic acid.

-

Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette with a cotton plug (to filter out any particulates), transfer the solution into a clean NMR tube.

-

Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.

Conclusion

2,6,8-Trimethylquinoline-3-carboxylic acid is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its physicochemical properties—characterized by a lipophilic core, an acidic carboxyl group, and a basic nitrogen center—provide a versatile platform for chemical modification and biological interaction. The detailed spectroscopic signatures outlined in this guide serve as a benchmark for its unambiguous identification. As research into novel therapeutics continues, a deep understanding of the fundamental chemistry of molecules like 2,6,8-trimethylquinoline-3-carboxylic acid is paramount for the rational design of the next generation of drugs.

References

- Al-Ostath, A., et al. (n.d.).

- Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.

- (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.

- Mousa, F. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.

- (n.d.).

- (n.d.). 2,7,8-Trimethylquinoline-3-carboxylic acid. Sigma-Aldrich.

- (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

- (n.d.). Quinoline-3-carboxylic acid. PubChem.

- (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti.... Ingenta Connect.

- (n.d.). 2.6.8-Trimethyl-quinoline-3-carboxylic acid. Proactive Molecular Research.

- (n.d.). 92513-34-3|2,7,8-Trimethylquinoline-3-carboxylic acid. BLD Pharm.

- (n.d.). 3-Quinolinecarboxylic acid. Sigma-Aldrich.

- (2022).

- (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- (n.d.). Quinoline-3-carboxylic acid. ChemScene.

- (n.d.). Quinoline. mVOC 4.0.

- (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- (n.d.).

- (n.d.). Quinoline-8-carboxylic acid. MedchemExpress.com.

- (n.d.). Morpholine-3-carboxylic acid. Chem-Impex.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. proactivemr.com [proactivemr.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-キノリンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti...: Ingenta Connect [ingentaconnect.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajchem-a.com [ajchem-a.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2,6,8-Trimethylquinoline-3-carboxylic Acid: Principles and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. 2,6,8-Trimethylquinoline-3-carboxylic acid, a substituted quinoline derivative, presents a physicochemical profile that suggests potential challenges in achieving adequate solubility for research and development purposes. While specific experimental solubility data for this compound (CAS No. 876721-02-7) is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its characterization.[1][2][3][4][5] We will explore the theoretical underpinnings of its solubility based on its structural features and outline a rigorous, first-principles experimental protocol for the determination of its thermodynamic equilibrium solubility. This document is intended to serve as a practical and authoritative resource for scientists working with this and structurally related molecules.

Introduction: The Central Role of Solubility

2,6,8-Trimethylquinoline-3-carboxylic acid belongs to the quinoline class of compounds, which are prevalent in medicinal chemistry due to their wide range of biological activities.[6][7][8] The molecule's structure, featuring a rigid heterocyclic quinoline core, three lipophilic methyl groups, and a weakly acidic carboxylic acid moiety, dictates its physicochemical behavior. The interplay between the hydrophobic tricycle and the ionizable carboxyl group suggests that the aqueous solubility of 2,6,8-trimethylquinoline-3-carboxylic acid is likely to be low and highly dependent on pH.

Understanding and quantifying the solubility of this compound is a prerequisite for:

-

Meaningful Biological Assays: Poorly soluble compounds can lead to artifactual results in in vitro screening, underestimation of potency, and unreliable structure-activity relationships (SAR).[9][10]

-

Formulation Development: The ability to formulate a compound for in vivo studies is directly tied to its solubility. This data informs the selection of appropriate vehicle systems and the potential need for solubility-enhancement strategies.[11][12]

-

Predicting Bioavailability: Oral absorption is often limited by a compound's solubility and dissolution rate in the gastrointestinal tract.[10][13]

Given the absence of published data, a robust experimental determination of solubility is essential. The "gold standard" for this is the measurement of thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a given solvent system.[10][14]

Physicochemical Properties and Influencing Factors

While experimental solubility data is scarce, we can compile known properties of 2,6,8-trimethylquinoline-3-carboxylic acid and its close structural analogs to inform our experimental design.

Table 1: Physicochemical Properties of 2,6,8-Trimethylquinoline-3-carboxylic Acid and Related Compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

|---|---|---|---|---|

| 2,6,8-Trimethylquinoline-3-carboxylic acid | 876721-02-7 | C₁₃H₁₃NO₂ | 215.25 | Target compound of interest.[1][2][3][4][5] |

| 2,7,8-Trimethylquinoline-3-carboxylic acid | 92513-34-3 | C₁₃H₁₃NO₂ | 215.25 | Structural isomer.[15] |

| Quinoline-3-carboxylic acid | 6480-68-8 | C₁₀H₇NO₂ | 173.17 | Parent scaffold without methyl groups.[16] |

Key Factors Influencing Solubility:

-

pH: As a carboxylic acid, the solubility of 2,6,8-trimethylquinoline-3-carboxylic acid is expected to be significantly influenced by pH. In acidic media (pH below its pKa), the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in water. In neutral to basic media (pH above its pKa), it will deprotonate to form the more soluble carboxylate salt.[6][7][8]

-

Temperature: For most solid solutes, solubility increases with temperature.[6][17][18] This relationship should be characterized, especially if the compound is intended for formulations that may be stored under varying conditions.

-

Solvent System: While aqueous solubility is often the primary focus, understanding solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays.[19][20]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility experiments.[11][21]

Experimental Determination of Thermodynamic Solubility

The saturation shake-flask method is the most reliable technique for determining equilibrium solubility.[9][11][21] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Materials and Equipment:

-

2,6,8-Trimethylquinoline-3-carboxylic acid (solid, characterized form)

-

Solvents of interest (e.g., pH-adjusted buffers, water, ethanol, DMSO)

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Calibrated pH meter

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare all aqueous buffers to the desired pH and ionic strength. For example, phosphate-buffered saline (PBS) at pH 7.4 is a common starting point for physiological relevance.

-

Addition of Excess Solid: Accurately weigh an amount of 2,6,8-trimethylquinoline-3-carboxylic acid into a glass vial that is known to be in excess of its expected solubility. A good starting point is 1-2 mg of compound per 1 mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.[11][21]

-

Equilibration: Add the chosen solvent to the vial. Cap the vial securely and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period. A common initial time is 24 hours to ensure equilibrium is reached.[14] For a rigorous study, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau, which signifies equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. The initial volume of filtrate should be discarded to avoid any drug loss due to filter adsorption. The subsequent filtrate is then collected. Dilute the filtrate with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically HPLC-UV.[23][24] Prepare a standard calibration curve using known concentrations of 2,6,8-trimethylquinoline-3-carboxylic acid. The concentration of the undiluted supernatant is then calculated from this curve, which represents the thermodynamic solubility.

-

pH Measurement: For aqueous samples, it is critical to measure the pH of the final saturated solution to ensure it has not shifted significantly from the starting buffer pH due to the dissolution of the acidic compound.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

The results of the solubility experiments should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data for 2,6,8-Trimethylquinoline-3-carboxylic Acid.

| Solvent System | Temperature (°C) | Measured pH (at equilibrium) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| 0.1 M HCl (pH 1) | 25 | |||

| 0.1 M NaOH (pH 13) | 25 | |||

| Ethanol | 25 | N/A |

| DMSO | 25 | N/A | | |

The Impact of pH on Solubility: A Deeper Look

The carboxylic acid functional group is the primary driver of pH-dependent solubility for 2,6,8-trimethylquinoline-3-carboxylic acid. The Henderson-Hasselbalch equation governs the equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms.

pH = pKa + log ( [A⁻] / [HA] )

Where [HA] is the concentration of the neutral carboxylic acid and [A⁻] is the concentration of the carboxylate anion. When the pH is equal to the pKa, the concentrations of the ionized and un-ionized forms are equal. As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form.

The following diagram illustrates this fundamental relationship.

Caption: pH-Dependent Ionization and Solubility of a Carboxylic Acid.

Conclusion and Future Perspectives

This guide provides a robust framework for approaching the solubility characterization of 2,6,8-trimethylquinoline-3-carboxylic acid. While direct solubility data is currently unavailable in the public domain, the principles of physical chemistry and the provided experimental protocol offer a clear path forward for researchers. By systematically applying the shake-flask method across a range of physiologically and pharmaceutically relevant solvents and pH values, scientists can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and other promising quinoline derivatives.

References

-

U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/bpc-20160930-1236-solubility-measurements.pdf][25]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [URL: https://doi.org/10.1016/j.jpba.2007.10.030]

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS Journal, 21(3), 43. [URL: https://doi.org/10.1208/s12249-019-1336-9][6][7][8]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [URL: https://solubilityofthings.com/water/2-(2-quinolyl)quinoline][17]

-

BioDuro. (n.d.). ADME Solubility Assay. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/][13]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection][22]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [URL: https://enamine.net/services/adme-screening/phys-chem-properties/shake-flask-aqueous-solubility-assay][9]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [URL: https://www.evotec.com/en/execute/in-vitro-pharmacology/adme-tox-profiling/physicochemical-properties/thermodynamic-solubility-assay][10]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [URL: https://biorelevant.com/usp-1236-chapter-solubility-measurements][12]

-

Baluja, S., & Chanda, S. (2014). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012.[18]

-

abcr GmbH. (n.d.). 2,6,8-Trimethylquinoline-3-carboxylic acid. [URL: https://www.abcr.com/shop/en/p/ab213315][1]

-

LookChem. (n.d.). 2,6,8-TRIMETHYL-CHINOLIN-3-CARBONSÄURE. [URL: https://www.lookchem.com/cas-876/876721-02-7.html][2]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [URL: https://pharmaguru.org/how-to-calculate-solubility-by-hplc-learn-easily-in-11-minutes/][23]

-

ChemicalBook. (n.d.). 876721-02-7(2,6,8-trimethyl-quinoline-3-carboxylic acid). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82186760.htm][3]

-

CoreyChem. (n.d.). 2,6,8-trimethylquinoline-3-carboxylic Acid. [URL: https://www.coreychem.com/product/876721-02-7/][4]

-

Macklin. (n.d.). 2,6,8-Trimethylquinoline-3-carboxylic acid. [URL: https://www.macklin.cn/products/M8437591][5]

-

Sigma-Aldrich. (n.d.). 2,7,8-Trimethylquinoline-3-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000061][15]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-3-carboxylic-acid][16]

-

King, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. [URL: https://digital.library.unt.edu/ark:/67531/metadc1042070/][19]

-

ChemScene. (n.d.). Quinoline-3-carboxylic acid. [URL: https://www.chemscene.com/products/Quinoline-3-carboxylic-acid-CS-W007519.html][20]

Sources

- 1. AB213315 | CAS 876721-02-7 – abcr Gute Chemie [abcr.com]

- 2. Page loading... [guidechem.com]

- 3. 876721-02-7 CAS Manufactory [m.chemicalbook.com]

- 4. 2,6,8-trimethylquinoline-3-carboxylic Acid, CasNo.876721-02-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. 2,6,8-三甲基喹啉-3-羧酸 | 2,6,8-Trimethylquinoline-3-carboxyl | 876721-02-7 - 乐研试剂 [leyan.com]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. biorelevant.com [biorelevant.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. 2,7,8-Trimethylquinoline-3-carboxylic acid AldrichCPR 92513-34-3 [sigmaaldrich.com]

- 16. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. cibtech.org [cibtech.org]

- 19. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 20. chemscene.com [chemscene.com]

- 21. researchgate.net [researchgate.net]

- 22. improvedpharma.com [improvedpharma.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. researchgate.net [researchgate.net]

- 25. Solubility Measurements | USP-NF [uspnf.com]

Potential Biological Activities of 2,6,8-Trimethylquinoline-3-carboxylic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] This technical guide explores the potential biological activities of a specific derivative, 2,6,8-Trimethylquinoline-3-carboxylic acid. While direct experimental data for this compound is limited in publicly available literature, this document will extrapolate its potential based on the well-documented activities of structurally related quinoline-3-carboxylic acid analogs. We will delve into the potential for anticancer, anti-inflammatory, and antimicrobial properties, providing a scientific rationale and proposing detailed experimental workflows for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel compound.

Introduction: The Prominence of the Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] The introduction of a carboxylic acid group at the 3-position has given rise to a class of compounds, the quinoline-3-carboxylic acids, with significant and diverse pharmacological profiles.[3] Derivatives of this scaffold have been extensively explored, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The specific substitutions on the quinoline core play a crucial role in modulating the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[7]

The subject of this guide, 2,6,8-Trimethylquinoline-3-carboxylic acid, features methyl groups at positions 2, 6, and 8. These substitutions are anticipated to influence the compound's lipophilicity, steric profile, and electronic properties, thereby impacting its interaction with biological targets.

Physicochemical Properties of 2,6,8-Trimethylquinoline-3-carboxylic acid

A foundational understanding of the physicochemical properties of a compound is critical for predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C13H13NO2 | |

| Molecular Weight | 215.25 g/mol | |

| SMILES Code | O=C(C1=CC2=CC(C)=CC(C)=C2N=C1C)O |

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on quinoline-3-carboxylic acid derivatives, we hypothesize that 2,6,8-Trimethylquinoline-3-carboxylic acid may exhibit the following biological activities:

Anticancer Potential

Rationale: Numerous quinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[3][8] The planar quinoline ring can intercalate into DNA, while the carboxylic acid moiety can interact with key enzymes involved in cancer cell proliferation. Specifically, quinolinones, a related class, have shown potent cytotoxic effects.[8] The substitution pattern on the quinoline ring is a key determinant of anticancer activity.[8]

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: Quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis.

-

Kinase Inhibition: The quinoline scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.[9]

Anti-inflammatory Activity

Rationale: Several quinoline-3-carboxylic acid derivatives have been reported to possess anti-inflammatory properties.[4][6] The mechanism often involves the modulation of key inflammatory mediators. For instance, some derivatives have been shown to suppress the production of pro-inflammatory cytokines.

Potential Mechanisms of Action:

-

COX/LOX Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. However, some quinoline carboxylic acids exhibit anti-inflammatory effects independent of COX/LOX inhibition.[6]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. The compound could potentially inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.

Antimicrobial Activity

Rationale: The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline-3-carboxylic acid scaffold. While 2,6,8-Trimethylquinoline-3-carboxylic acid does not possess the 4-oxo group, the broader quinoline scaffold is known for its antimicrobial properties.[5][10] Derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5]

Potential Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, the compound might interfere with bacterial DNA replication by inhibiting these essential enzymes.

-

Disruption of Cell Membrane Integrity: Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to cell lysis.

Proposed Experimental Workflows for Activity Validation

To empirically validate the hypothesized biological activities of 2,6,8-Trimethylquinoline-3-carboxylic acid, a systematic experimental approach is required.

General Synthesis Workflow

While a specific synthesis for 2,6,8-Trimethylquinoline-3-carboxylic acid is not detailed in the provided search results, a general approach for synthesizing quinoline derivatives often involves the Combes quinoline synthesis or a variation thereof.[11]

Caption: A generalized workflow for the synthesis of quinoline-3-carboxylic acids.

In Vitro Anticancer Activity Assessment

Caption: Experimental workflow for evaluating in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2,6,8-Trimethylquinoline-3-carboxylic acid (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assessment

Caption: Workflow for assessing in vitro anti-inflammatory potential.

Detailed Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of 2,6,8-Trimethylquinoline-3-carboxylic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.

In Vitro Antimicrobial Activity Assessment

Caption: Experimental workflow for evaluating in vitro antimicrobial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial two-fold dilutions of 2,6,8-Trimethylquinoline-3-carboxylic acid in the broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct evidence for the biological activity of 2,6,8-Trimethylquinoline-3-carboxylic acid is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The trimethyl substitution pattern offers a unique chemical entity that warrants thorough investigation. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating the pharmacological profile of this promising compound. Future research should focus on its synthesis, in vitro and in vivo evaluation, and subsequent lead optimization to explore its full therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

- Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10.

-

Verma, A., & Joshi, S. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

-